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Compound Name: Bryodulcosigenin

Cat. No.: B10818041

For Researchers, Scientists, and Drug Development Professionals

Discovery and History

Bryodulcosigenin is a naturally occurring cucurbitane-type triterpenoid that has garnered
significant interest in the scientific community for its diverse pharmacological activities. Its
discovery dates back to 1959 by P. Tunmann and F.K. Schehrer, who first isolated the
compound from the roots of Bryonia dioica Jacq., a perennial vine belonging to the
Cucurbitaceae family.[1] Bryonia dioica, commonly known as white bryony or English
mandrake, has a long history in European traditional medicine, where its roots were used for
various ailments, albeit with caution due to their potent and potentially toxic effects.[1]

The initial research focused on the chemical characterization of the constituents of Bryonia
dioica roots. The work of Tunmann and Schehrer, published in Archiv der Pharmazie, laid the
groundwork for future investigations into the chemical and biological properties of
bryodulcosigenin and other related cucurbitacins.[1] Subsequent studies have further
elucidated the chemical structure and stereochemistry of bryodulcosigenin, confirming it as a
tetracyclic triterpenoid with the molecular formula CsoHs00a.

For decades following its discovery, research on bryodulcosigenin was sporadic. However, in
recent years, there has been a resurgence of interest in this compound, driven by modern
screening techniques and a growing demand for novel therapeutic agents from natural
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sources. This has led to the exploration of its anti-inflammatory, neuroprotective, anti-
osteoporotic, and anti-cancer properties, revealing its potential as a lead compound for drug
development.[2]

Chemical Properties

Property Value
Molecular Formula C30H5004
Molecular Weight 474.7 g/mol

(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-

dihydroxy-6-methylheptan-2-yl]-3-hydroxy-
IUPAC Name 4,4,9,13,14-pentamethyl-

1,2,3,7,8,10,12,15,16,17-

decahydrocyclopenta[a]phenanthren-11-one

Class Cucurbitane-type Triterpenoid

Synonyms 11-Oxomaogrol

Biological Activities and Mechanism of Action

Bryodulcosigenin has been shown to possess a wide range of biological activities, making it a
promising candidate for further preclinical and clinical investigation.

Anti-inflammatory and Neuroprotective Effects

Bryodulcosigenin has demonstrated significant anti-inflammatory and neuroprotective
properties in various in vivo models. In a rat model of acute cerebral ischemia/reperfusion
injury, bryodulcosigenin administration led to a significant reduction in neurological deficits,
cerebral infarct volume, brain edema, and blood-brain barrier leakage.

Quantitative Data on Neuroprotective Effects:
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Parameter

Effect of Bryodulcosigenin  Reference

Neurological Deficit Score

Significantly suppressed

Cerebral Infarct Volume

Significantly suppressed

Brain Water Content

Significantly suppressed

Pro-inflammatory Cytokines
(TNF-q, IL-1B, IL-6)

Significantly reduced levels

Antioxidant Enzymes (SOD,

CAT, GPx)

Significantly enhanced levels

The mechanism underlying these effects is, at least in part, attributed to the modulation of the

Toll-Like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-kB) signaling pathway.

Bryodulcosigenin was found to downregulate the mRNA expression of TLR4 and suppress

the activation of NF-kB, a key transcription factor involved in the inflammatory response.

Anti-osteoporotic Activity

Osteoporosis is a progressive bone disease characterized by a decrease in bone mass and

density. Bryodulcosigenin has shown promise as a potential therapeutic agent for

osteoporosis. In an ovariectomy-induced osteoporosis rat model, oral administration of

bryodulcosigenin (at doses of 10, 20, and 30 mg/kg) for eight weeks significantly improved

bone mineral density and uterine weight.

Quantitative Data on Anti-osteoporotic Effects:
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Effect of Bryodulcosigenin
Parameter Reference
(10, 20, 30 mg/kg)

Significantly increased (p <

Bone Mineral Density (Femur)
0.001)

Uterine Weight Significantly enhanced

Significantly improved levels (p

Serum Estrogen (E2) 0.001)
< 0.

Significantly suppressed levels
(p < 0.001)

Serum FSH and LH

Significantly improved (p <
0.001)

OPG/RANKL Ratio

The anti-osteoporotic activity of bryodulcosigenin is mediated through its influence on the
Receptor Activator of Nuclear Factor-kB Ligand (RANKL)/Osteoprotegerin (OPG) signaling
pathway. Bryodulcosigenin treatment was found to significantly increase the level of OPG, a
decoy receptor that inhibits osteoclastogenesis, and decrease the level of RANKL, which
promotes the formation and activation of osteoclasts. This modulation of the OPG/RANKL ratio
ultimately leads to a reduction in bone resorption and an increase in bone mass.

Anti-cancer Activity

While the anti-cancer properties of various extracts from Bryonia species have been
investigated, specific data on the cytotoxic effects of isolated bryodulcosigenin against a wide
range of human cancer cell lines are still emerging. One study on the aqueous extract of
Bryonia laciniosa leaves, a plant from the same genus, demonstrated significant cytotoxicity
against human cancer cell lines. The IC50 value for the agueous extract was found to be 18
pg/mL against cancer cells, while a much higher concentration (85 pg/mL) was required to
produce the same effect on normal cells, suggesting a degree of selectivity.

Further research is necessary to determine the specific IC50 values of pure bryodulcosigenin
against a panel of human cancer cell lines to fully assess its potential as an anti-cancer agent.

Signaling Pathways Modulated by Bryodulcosigenin
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The therapeutic effects of bryodulcosigenin are underpinned by its ability to modulate key
cellular signaling pathways involved in inflammation, bone metabolism, and cell survival.

TLR4INF-kB Signaling Pathway

The TLR4/NF-kB pathway is a critical component of the innate immune system and plays a
central role in the inflammatory response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b10818041#bryodulcosigenin-discovery-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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